molecular formula C9H12Cl2N2O2 B6304803 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid methyl ester dihydrochloride CAS No. 1965310-13-7

6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid methyl ester dihydrochloride

Cat. No.: B6304803
CAS No.: 1965310-13-7
M. Wt: 251.11 g/mol
InChI Key: VSGDECFXPZZCCK-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid methyl ester dihydrochloride is a chemical compound with significant potential in various scientific and industrial applications. This compound is a derivative of pyrrolopyridine, a class of heterocyclic aromatic organic compounds known for their diverse biological activities.

Mechanism of Action

Target of Action

The primary target of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid methyl ester dihydrochloride is the M4 muscarinic acetylcholine receptor . This receptor plays a crucial role in the nervous system, mediating various physiological functions such as heart rate, smooth muscle contraction, and neuronal excitability.

Mode of Action

This compound acts as an allosteric modulator of the M4 muscarinic acetylcholine receptor . Allosteric modulators bind to a site on the receptor that is distinct from the active site, leading to conformational changes that can enhance or inhibit the receptor’s response to its ligand.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid methyl ester dihydrochloride typically involves multiple steps, starting with the formation of the pyrrolopyridine core. One common method includes the cyclization of a suitable precursor, such as an amino acid derivative, under acidic conditions. The esterification of the carboxylic acid group is achieved using methanol in the presence of a strong acid catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of pyrrolopyridine derivatives with increased oxidation states.

  • Reduction: Production of reduced pyrrolopyridine derivatives.

  • Substitution: Introduction of various alkyl or aryl groups at specific positions on the pyrrolopyridine ring.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid methyl ester dihydrochloride is used to study cellular processes and signaling pathways. Its derivatives have shown promise as inhibitors of various enzymes and receptors.

Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its derivatives have been investigated for their anti-inflammatory, analgesic, and anticancer properties.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable building block for various applications.

Comparison with Similar Compounds

  • Pyrrolopyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

  • Indole derivatives: Indoles are structurally related to pyrrolopyridines and are known for their wide range of biological activities.

Properties

IUPAC Name

methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2.2ClH/c1-13-9(12)7-2-6-3-10-5-8(6)11-4-7;;/h2,4,10H,3,5H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGDECFXPZZCCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CNC2)N=C1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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